1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a pyrrolidine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Pyrrolidine Formation: Construction of the pyrrolidine ring through cyclization reactions.
Amine Introduction: Incorporation of the amine group into the pyrrolidine ring.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce various halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Chloro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride: Similar structure with a chlorine atom instead of fluorine.
(S)-1-(3-Fluoro-2-aminophenyl)pyrrolidin-3-amine hydrochloride: Similar structure with an amino group instead of a nitro group.
Uniqueness
The presence of the fluorine atom and nitro group in (S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride may confer unique chemical and biological properties, such as increased lipophilicity, metabolic stability, and specific interactions with biological targets.
Properties
Molecular Formula |
C10H13ClFN3O2 |
---|---|
Molecular Weight |
261.68 g/mol |
IUPAC Name |
1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C10H12FN3O2.ClH/c11-8-2-1-3-9(10(8)14(15)16)13-5-4-7(12)6-13;/h1-3,7H,4-6,12H2;1H |
InChI Key |
FGDKDDCHIJBMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.